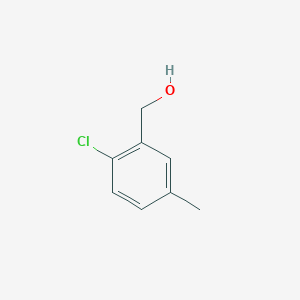

(2-Chloro-5-methylphenyl)methanol

Description

Contextualization and Structural Significance of (2-Chloro-5-methylphenyl)methanol within Benzyl (B1604629) Alcohol Derivatives

Benzyl alcohol (C₆H₅CH₂OH) is a simple aromatic alcohol consisting of a benzene (B151609) ring attached to a hydroxymethyl group. wikipedia.org Derivatives of benzyl alcohol are a broad class of compounds where one or more hydrogen atoms on the benzene ring or the methylene (B1212753) group are replaced by other functional groups. ontosight.aithermofisher.com These substitutions can significantly alter the physical and chemical properties of the parent molecule, leading to a wide range of applications. wikipedia.org

This compound fits within this class as a disubstituted derivative. The presence of a chlorine atom at the C2 position and a methyl group at the C5 position of the phenyl ring introduces specific electronic and steric effects. The chlorine atom, being an electron-withdrawing group, and the methyl group, an electron-donating group, create a unique electronic environment on the aromatic ring, influencing its reactivity in chemical transformations.

Table 1: Structural and Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | 89981-57-7 | C₈H₉ClO | 156.61 | Chloro and methyl substitution on the phenyl ring. |

| Benzyl Alcohol | 100-51-6 | C₇H₈O | 108.14 | Unsubstituted phenyl ring. wikipedia.org |

| 2-Chlorobenzyl Alcohol | 17849-38-6 | C₇H₇ClO | 142.58 | Chloro substitution on the phenyl ring. |

| 4-Chlorobenzyl Alcohol | 873-76-7 | C₇H₇ClO | 142.58 | Chloro substitution on the phenyl ring. thermofisher.com |

| (2-Chloro-5-methoxyphenyl)methanol | 101252-66-8 | C₈H₉ClO₂ | 172.61 | Chloro and methoxy (B1213986) substitution on the phenyl ring. sigmaaldrich.com |

| (2-Amino-5-chloro-3-methylphenyl)methanol | 775331-65-2 | C₈H₁₀ClNO | 171.63 | Amino, chloro, and methyl substitution. sigmaaldrich.comsigmaaldrich.com |

Strategic Importance of Halogenated and Methylated Phenylmethanol Scaffolds in Chemical Synthesis

Halogenated and methylated phenylmethanol scaffolds are of significant strategic importance in chemical synthesis due to the versatile reactivity they offer. Halogens, particularly chlorine, can serve as a handle for further functionalization through various cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry.

The methyl group, while seemingly simple, can influence the molecule's conformation and reactivity. It can also be a site for further chemical modification. The combination of these groups on a phenylmethanol framework provides a versatile platform for the synthesis of a diverse array of more complex molecules, including pharmaceuticals and materials. For instance, the core structure of some therapeutic agents, like the diabetes medication Dapagliflozin, features a substituted phenyl group. wikipedia.org

The synthesis of benzyl alcohol derivatives can be achieved through various methods, including the reduction of corresponding aldehydes and ketones, Grignard reactions, and the hydrolysis of benzyl halides. organic-chemistry.orgncert.nic.in The specific placement of substituents like halogens and methyl groups often requires multi-step synthetic sequences to achieve the desired isomer. thieme-connect.com

Research Rationale and Scope for In-depth Investigation of this compound

The rationale for the in-depth investigation of this compound stems from its potential as a key intermediate in the synthesis of novel compounds with specific biological or material properties. The unique substitution pattern offers a template that can be systematically modified to explore structure-activity relationships.

Current and future research on this compound is likely to focus on several key areas:

Development of novel synthetic methodologies: Exploring new and efficient ways to synthesize this compound and its derivatives.

Application in medicinal chemistry: Using it as a starting material for the synthesis of new drug candidates. The diverse functionalities present in this molecule make it an attractive scaffold for creating libraries of compounds for high-throughput screening. acs.org

Materials science: Investigating its use in the creation of new polymers or other materials where the specific electronic and steric properties of the molecule can be exploited.

The continued study of this compound and related structures will undoubtedly contribute to the advancement of organic synthesis and the discovery of new functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-5-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMYHRXJWUYOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89981-57-7 | |

| Record name | (2-chloro-5-methylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 5 Methylphenyl Methanol

Established Synthetic Pathways to (2-Chloro-5-methylphenyl)methanol

Reductive Methods for Carbonyl Precursors of this compound

A primary and widely utilized strategy for the synthesis of this compound involves the reduction of its corresponding carbonyl precursors, namely 2-chloro-5-methylbenzaldehyde (B3000574) and 2-chloro-5-methylbenzoic acid.

The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. ncert.nic.in This can be achieved through catalytic hydrogenation using catalysts like platinum, palladium, or nickel, or by using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.in Specifically, the reduction of 2-chloro-5-methylbenzaldehyde would yield the target primary alcohol, this compound.

Similarly, carboxylic acids can be reduced to alcohols. 2-Chloro-5-methylbenzoic acid can serve as a starting material for the synthesis of this compound. medchemexpress.comsigmaaldrich.comscbt.comnih.gov This transformation typically requires stronger reducing agents than those used for aldehydes or ketones.

A common method for preparing alcohols from carboxylic acids is through their conversion to esters followed by reduction. This two-step process often provides better yields and selectivity.

Functional Group Interconversions Leading to this compound

Functional group interconversions offer alternative routes to this compound, providing flexibility in the choice of starting materials. One such pathway is the hydrolysis of a corresponding benzyl (B1604629) halide. For instance, the hydrolysis of 2-chloro-5-methylbenzyl chloride would yield this compound. This reaction is a type of nucleophilic substitution where the hydroxyl group replaces the chlorine atom.

Another potential route involves the reaction of a suitable Grignard reagent with formaldehyde. The Grignard reagent, prepared from 2-chloro-5-methylbromobenzene, would act as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent hydrolysis of the resulting adduct would produce this compound. This method is particularly useful for constructing the carbon skeleton and introducing the hydroxymethyl group in a single step. ncert.nic.in

Development of Novel and Efficient Synthetic Routes to this compound

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of this compound and related compounds.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods are at the forefront of modern synthetic chemistry, offering pathways with high efficiency and selectivity. While specific catalytic syntheses for this compound are not extensively detailed in the provided results, the general principles of catalytic reductions are highly relevant. For instance, the use of transition metal catalysts, such as those based on nickel, palladium, or platinum, for the hydrogenation of 2-chloro-5-methylbenzaldehyde or its derivatives represents a key catalytic approach. mdpi.comresearchgate.net The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Regioselective Synthesis Strategies for Halogenated and Methylated Phenylmethanols

The development of novel synthetic methods often focuses on achieving high regioselectivity to avoid the formation of unwanted isomers, which can be challenging to separate. One-pot condensation reactions and stepwise protocols are being explored to control the chemo- and regio-selectivity in the synthesis of complex substituted aromatic compounds. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, this translates to the use of less hazardous reagents, more environmentally benign solvents, and processes that minimize waste.

One area of development is the use of water as a solvent for organic reactions. thieme-connect.com While not specifically documented for this compound, the development of in-water scalable processes for structurally related molecules highlights a promising direction. thieme-connect.com Such processes can reduce the reliance on volatile organic compounds (VOCs) as solvents.

Furthermore, the development of catalytic processes, as mentioned earlier, is inherently a green chemistry approach as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions, thus saving energy.

Chemical Reactivity and Derivatization Studies of 2 Chloro 5 Methylphenyl Methanol

Transformations Involving the Primary Alcohol Functionality of (2-Chloro-5-methylphenyl)methanol

The primary alcohol group is a versatile handle for a variety of chemical modifications.

The primary alcohol of this compound can be selectively oxidized to form either the corresponding aldehyde, 2-chloro-5-methylbenzaldehyde (B3000574), or the carboxylic acid, 2-chloro-5-methylbenzoic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as Pyridinium Chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH₂Cl₂), are typically employed to stop the oxidation at the aldehyde stage. The mechanism involves the formation of a chromate (B82759) ester intermediate, followed by a base-assisted elimination of the alpha-proton to yield the aldehyde.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in an alkaline solution or chromic acid (H₂CrO₄, often generated in situ from sodium dichromate and sulfuric acid), will oxidize the primary alcohol directly to the carboxylic acid. libretexts.org The reaction proceeds through the aldehyde intermediate, which is then rapidly hydrated and further oxidized.

Table 1: Oxidation Reactions

| Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 2-Chloro-5-methylbenzaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) |

| 2-Chloro-5-methylbenzoic acid | Potassium Permanganate (KMnO₄) | Aqueous NaOH, heat |

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their more reactive derivatives, such as acid chlorides and acid anhydrides. ncert.nic.inlibretexts.org The reaction with a carboxylic acid is typically catalyzed by a strong acid (Fischer esterification) and is reversible. For a more efficient and irreversible reaction, an acid chloride or anhydride (B1165640) is used, often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.

Etherification can be achieved through various methods. The Williamson ether synthesis involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., iodomethane (B122720) or ethyl bromide), yielding the ether. Alternatively, chemoselective methods have been developed for benzylic alcohols that can form ethers in the presence of other hydroxyl groups under specific catalytic conditions. organic-chemistry.org

Table 2: Esterification and Etherification Reactions

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| Esterification | Ethanoic anhydride, Pyridine | (2-Chloro-5-methylphenyl)methyl acetate |

| Etherification (Williamson) | 1. Sodium Hydride (NaH) 2. Iodomethane (CH₃I) | 1-Chloro-2-(methoxymethyl)-4-methylbenzene |

The primary alcohol can be converted into a benzylic halide, a key intermediate for nucleophilic substitution and certain coupling reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective for converting the alcohol to the corresponding (2-Chloro-5-methylphenyl)methyl chloride. libretexts.orglibretexts.org The reaction with SOCl₂ is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. The mechanism involves the formation of a chlorosulfite intermediate, followed by an internal nucleophilic attack by the chloride ion (Sₙi mechanism), often with inversion of configuration if the center were chiral.

Electrophilic Aromatic Substitution Reactions of the this compound Aromatic Ring

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is directed by the three existing substituents: the chloro group, the methyl group, and the hydroxymethyl group.

-CH₃ (Methyl): An activating, ortho, para-directing group.

-Cl (Chloro): A deactivating, ortho, para-directing group.

-CH₂OH (Hydroxymethyl): A weakly deactivating, ortho, para-directing group.

The positions ortho and para to the strongly activating methyl group are C-4 and C-6. The positions ortho and para to the chloro group are C-1 (substituted), C-3, and C-5 (substituted). The combined effect strongly favors substitution at the positions activated by the methyl group and not sterically hindered. Therefore, electrophilic attack is most likely to occur at the C-4 and C-6 positions. Given the steric bulk of the C-1 and C-2 substituents, the C-4 position is generally the most favored site for substitution.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group, predominantly at the 4-position.

Friedel-Crafts Acylation: Reaction with an acyl chloride (e.g., ethanoyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃) introduces an acyl group. Due to steric considerations, this reaction strongly favors the 4-position. libretexts.orgyoutube.com

Table 3: Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (2-Chloro-5-methyl-4-nitrophenyl)methanol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (4-Acetyl-2-chloro-5-methylphenyl)methanol |

Nucleophilic Substitution Reactions Involving the Benzylic Position of this compound

The benzylic position of this compound is not reactive towards nucleophiles until the hydroxyl group is converted into a good leaving group, such as a halide (e.g., -Cl or -Br) or a sulfonate ester (e.g., tosylate). The resulting compound, for instance, 1-(chloromethyl)-2-chloro-4-methylbenzene, is an excellent substrate for Sₙ2 reactions. universalclass.com The benzylic carbon is readily attacked by a wide range of nucleophiles, displacing the leaving group. masterorganicchemistry.com

This pathway is synthetically valuable for introducing diverse functionalities at the benzylic position. For example, reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid. Reaction with alkoxides or amines yields ethers and amines, respectively.

Table 4: Nucleophilic Substitution at the Benzylic Position

| Substrate | Nucleophile | Product |

|---|---|---|

| (2-Chloro-5-methylphenyl)methyl chloride | Sodium Cyanide (NaCN) | (2-Chloro-5-methylphenyl)acetonitrile |

| (2-Chloro-5-methylphenyl)methyl chloride | Ammonia (NH₃) | (2-Chloro-5-methylphenyl)methanamine |

| (2-Chloro-5-methylphenyl)methyl chloride | Sodium methoxide (B1231860) (NaOCH₃) | 1-Chloro-2-(methoxymethyl)-4-methylbenzene |

Metal-Catalyzed Coupling Reactions of this compound Derivatives

The chloro substituent on the aromatic ring of this compound or its derivatives serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgharvard.eduorganic-chemistry.org This allows for the formation of a new C-C bond between the aromatic ring and another aryl or vinyl group.

Heck-Mizoroki Reaction: The aryl chloride can be coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.orgrsc.org

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. It is a reliable method for synthesizing aryl-alkyne structures. wikipedia.orglibretexts.orgorganic-chemistry.org

These reactions are typically performed on the aryl chloride directly, meaning this compound itself can be a substrate, although protection of the alcohol group may sometimes be necessary depending on the reaction conditions.

Table 5: Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |

| Heck-Mizoroki | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Stilbene derivative |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Diphenylacetylene derivative |

The reactivity of the hydroxyl group in this compound would theoretically allow for a variety of derivatization reactions. For instance, esterification could be achieved by reacting the alcohol with acyl chlorides or carboxylic anhydrides. The synthesis of ethers could be accomplished through reactions like the Williamson ether synthesis. Furthermore, the formation of carbamates would be possible through reaction with isocyanates.

However, without specific published research, any discussion of these derivatives would be purely theoretical and would not meet the requirement for "detailed research findings" and "scientifically accurate content" as stipulated in the instructions. The absence of such data prevents the creation of the requested article, which was to be strictly based on existing research.

Therefore, this article cannot be generated as per the detailed outline provided due to the lack of specific scientific information on the synthesis and characterization of advanced derivatives of this compound in the available literature. Further experimental research would be required to be published before such an article could be written with the necessary scientific rigor and detail.

Applications of 2 Chloro 5 Methylphenyl Methanol in Complex Molecule Synthesis

Role of (2-Chloro-5-methylphenyl)methanol as a Versatile Building Block in Organic Synthesis

This compound serves as a valuable and versatile starting material in multi-step organic syntheses. The presence of three distinct functional handles—the aromatic ring, the chloro substituent, and the methanol (B129727) group—allows for a wide range of chemical transformations. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. The chloro group and the aromatic ring itself can participate in various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. This reactivity profile makes it an attractive precursor for creating a library of more complex molecules from a relatively simple and commercially available starting material.

A notable example of its application is in the synthesis of spirocyclic amine derivatives, which are recognized as S1P modulators. In a patented synthesis, this compound is prepared by the reduction of 2-chloro-5-methylbenzoic acid using a borane-tetrahydrofuran (B86392) complex. nih.gov This initial step highlights the role of the compound as a key intermediate, which is then further elaborated to construct the final spirocyclic products with potential therapeutic applications. nih.gov

Utilization of this compound as a Key Intermediate in Pharmaceutical Synthesis

The structural framework of this compound is a recurring motif in a number of biologically active compounds, underscoring its importance in medicinal chemistry and drug discovery.

Precursors to Biologically Active Pharmaceutical Compounds

Research has demonstrated that the this compound scaffold is a key component in the synthesis of potent pharmaceutical agents. Its role as a precursor is exemplified in the development of modulators for the sphingosine-1-phosphate (S1P) receptor. nih.gov S1P receptors are crucial in regulating various physiological processes, and their modulation is a target for treating autoimmune diseases, multiple sclerosis, and other inflammatory conditions. The synthesis of spirocyclic amine derivatives as S1P modulators utilizes this compound as a foundational element, which is subsequently modified to achieve the desired pharmacological activity. nih.gov

Synthesis of Drug Candidates Incorporating the this compound Moiety

The direct incorporation of the this compound moiety into drug candidates is a testament to its value in constructing molecules with specific therapeutic profiles. The aforementioned spirocyclic amine derivatives are a prime example, where the substituted phenyl ring of the parent alcohol forms a critical part of the final pharmacophore. nih.gov The specific substitution pattern of the aromatic ring is often crucial for the molecule's ability to bind to its biological target with high affinity and selectivity.

Table 1: Synthesis of a Pharmaceutical Intermediate

| Step | Reactant(s) | Reagent(s) | Product | Reference |

| 1 | 2-Chloro-5-methylbenzoic acid | Borane-tetrahydrofuran complex, 1 M HCl | This compound | nih.gov |

Application of this compound in Agrochemical Synthesis

While direct examples of the use of this compound in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature, the broader class of chlorinated phenols and their derivatives are known to be important intermediates in the production of pesticides and herbicides. nih.gov The presence of a chlorine atom in an aromatic structure is a common feature in many active agrochemical ingredients, often enhancing their biological activity and environmental persistence. The structural motifs present in this compound make it a plausible candidate for the synthesis of novel agrochemicals. For instance, many phenolic compounds are utilized as starting materials for commercial agrochemicals. nih.gov

Contributions of this compound in Asymmetric Synthesis as a Chiral Auxiliary or Precursor

Currently, there is limited specific information in the scientific literature detailing the direct application of this compound as a chiral auxiliary or as a precursor in asymmetric synthesis. However, the potential for its use in this capacity exists. The prochiral nature of the benzyl (B1604629) alcohol moiety means that enantioselective oxidation could yield a chiral aldehyde. Furthermore, the aromatic ring could be functionalized with a chiral director group to influence the stereochemical outcome of subsequent reactions. While not yet a widely reported application, the structural features of this compound suggest that it could be a substrate for the development of new asymmetric methodologies.

Integration of this compound into Heterocyclic Compound Synthesis

Chlorinated compounds are frequently employed as precursors in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. researchgate.net The reactivity of the chloro-substituted aromatic ring in this compound makes it a suitable starting point for the construction of various heterocyclic systems. For example, the synthesis of novel heterocyclic compounds with insecticidal activity often relies on the reactivity of chlorinated precursors to build the desired molecular frameworks. researchgate.net While specific examples detailing the cyclization of this compound into heterocyclic systems are not prevalent in the reviewed literature, its potential for such transformations is clear. The hydroxyl group can be converted into other functionalities that can then react with the aromatic ring or other parts of the molecule to form a heterocyclic ring.

Advanced Spectroscopic and Structural Elucidation Methodologies in Research on 2 Chloro 5 Methylphenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

No specific ¹H or ¹³C NMR spectral data for (2-Chloro-5-methylphenyl)methanol could be located in the public domain. In principle, ¹H NMR spectroscopy would be instrumental in identifying the chemical environment of the protons in the molecule. docbrown.infoacdlabs.com Expected signals would include those for the benzylic protons of the -CH₂OH group, the methyl group protons, and the aromatic protons on the substituted ring. The multiplicity and integration of these signals would confirm the structure. docbrown.info

Similarly, ¹³C NMR spectroscopy would provide evidence for each unique carbon environment in the molecule. docbrown.infolibretexts.org Distinct signals would be expected for the methyl carbon, the benzylic carbon, and the six carbons of the aromatic ring, with their chemical shifts influenced by the chloro and hydroxymethyl substituents. libretexts.orgcarlroth.com However, without experimental data, a detailed analysis is not possible.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Experimental FTIR spectra for this compound are not available in the searched databases. An FTIR spectrum would be key to identifying the compound's functional groups. Characteristic absorption bands would be expected for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and the methyl/methylene (B1212753) groups (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and the C-Cl stretch (typically in the fingerprint region, ~550-850 cm⁻¹). nist.govresearchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Published mass spectra for this compound could not be found. Mass spectrometry is a critical tool for determining the molecular weight and analyzing the fragmentation pattern of a compound. For this compound (C₈H₉ClO), the expected molecular ion peak [M]⁺ would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (156.61 g/mol ). bldpharm.com A characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, would be expected due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.infohpc-standards.com

Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. hpc-standards.comchemicalbook.com Alpha-cleavage leading to the loss of the chloromethylphenyl radical to form [CH₂OH]⁺ (m/z 31) or cleavage resulting in a stable chlorotropylium or benzyl cation fragment would also be anticipated. hpc-standards.comchemicalbook.com Without experimental data, these fragmentation patterns remain hypothetical.

Single Crystal X-ray Diffraction for Solid-State Structure Determination and Intermolecular Interactions

There is no published single-crystal X-ray diffraction data for this compound in the Cambridge Structural Database (CSD) or other reviewed sources. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. nih.govunl.eduuni-siegen.deaps.org Furthermore, it would reveal crucial information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the chlorine atom, which govern the crystal packing. aps.org For its isomer, 2-chloro-5-methylphenol, such studies have been conducted, revealing complex networks of hydrogen bonds and other non-covalent interactions. rsc.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

While specific chromatographic methods for this compound are not detailed in the literature, general principles of chromatography would apply for its analysis. Gas chromatography (GC), potentially coupled with mass spectrometry (GC-MS), would be a suitable technique for assessing the purity of volatile samples and for monitoring the progress of reactions in which it is a product or reactant. rsc.orgfarmaciajournal.com High-performance liquid chromatography (HPLC), likely using a reversed-phase column, would be another powerful tool for purity determination and quantification, particularly for less volatile samples or complex mixtures. carlroth.com Column chromatography using silica (B1680970) gel would be the standard method for its purification following synthesis. rsc.org

Computational and Theoretical Studies of 2 Chloro 5 Methylphenyl Methanol

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations aim to find the most stable molecular structure (the global minimum on the potential energy surface) and to describe the molecular orbitals.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. This method is used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide range of properties. For (2-Chloro-5-methylphenyl)methanol, a DFT approach, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. This process calculates key structural parameters.

Table 1: Representative Data from DFT-Based Molecular Geometry Optimization

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | Value |

| C-O Bond Length | Value |

| O-H Bond Length | Value |

| C-C-C Bond Angle (Aromatic Ring) | Value |

| Dihedral Angle (Ring-CH₂OH) | Value |

Note: This table is illustrative. Specific values for this compound would require dedicated DFT calculations.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for electronic structure determination. These methods are particularly useful for benchmarking results obtained from DFT and for studying systems where electron correlation is critical.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO may be distributed across the aromatic system and the chloro substituent.

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges on each atom, revealing the charge distribution and identifying electrophilic and nucleophilic sites within the molecule.

Table 2: Illustrative Frontier Orbital Data

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: This table illustrates the type of data generated. Actual values require specific quantum chemical calculations for the molecule.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the hydroxymethyl group (-CH₂OH) allows for different spatial orientations, or conformations. Conformational analysis involves mapping the potential energy surface (PES) by systematically rotating this group relative to the phenyl ring. This analysis identifies the most stable conformers (energy minima) and the energy barriers (transition states) between them. Such studies are crucial for understanding the molecule's preferred shapes and how it might interact with other molecules.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules arrange themselves in a crystal lattice stabilized by a network of intermolecular interactions.

Hydrogen Bonding Networks : The hydroxyl group of this compound can act as both a hydrogen bond donor (O-H) and acceptor (O). In a crystal structure, this would likely lead to the formation of hydrogen bonding networks, which are strong, directional interactions that significantly influence the crystal packing.

Biological Activity and Pharmacological Potential of 2 Chloro 5 Methylphenyl Methanol and Its Derivatives

Investigation of Antimicrobial Activities of (2-Chloro-5-methylphenyl)methanol and its Analogs

The antimicrobial properties of this compound and its related compounds have been a primary focus of research, with studies exploring their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy Studies

Derivatives of this compound, particularly Schiff bases, have demonstrated notable antibacterial activity. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a class of compounds known for their broad spectrum of biological activities. nih.govresearchgate.net

Studies on Schiff bases derived from 5-chloro-salicylaldehyde have shown activity against various bacteria, including Bacillus subtilis, Escherichia coli, Pseudomonas fluorescens, and Staphylococcus aureus. For instance, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, a Schiff base, exhibited significant antibacterial effects with low minimum inhibitory concentrations (MICs). nih.gov Another study on quinoline (B57606) Schiff bases synthesized from 2-chloro-3-quinolinecarboxaldehyde reported moderate antibacterial effects against several Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial activity of these compounds is often attributed to the presence of the azomethine group (-C=N-). nih.gov

Furthermore, the introduction of a chlorine atom into the molecular structure is often associated with enhanced antimicrobial properties. jmb.or.krnih.gov For example, chlorothymol (B1668835) (4-chloro-2-isopropyl-5-methylphenol), a chlorinated derivative of thymol, has shown potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). jmb.or.krnih.gov

Interactive Data Table: Antibacterial Activity of Selected this compound Analogs and Related Compounds.

| Compound | Target Bacteria | Activity (MIC in µg/mL) | Reference |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | B. subtilis | 45.2 | nih.gov |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | 1.6 | nih.gov |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | P. fluorescens | 2.8 | nih.gov |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | S. aureus | 3.4 | nih.gov |

| Chlorothymol | MRSA | 32 | nih.gov |

| 2-Chloro-3-quinolinecarboxaldehyde Schiff bases | Various bacteria | 256-2048 | researchgate.net |

Antifungal Efficacy Studies

Similar to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. Research has shown that certain analogs exhibit significant activity against pathogenic fungi.

For instance, an analog of mefloquine, (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol, has demonstrated potent antifungal activity against Cryptococcus neoformans and Candida albicans. nih.govnih.gov All four stereoisomers of this compound retained this activity, with the erythro enantiomers showing slightly better performance. nih.govnih.gov This suggests that the presence of the chloro-substituted phenyl group contributes to the antifungal efficacy.

Schiff bases derived from 5-chloro-salicylaldehyde have also been tested against fungal strains like Aspergillus niger, Candida albicans, and Trichophyton rubrum. nih.gov Notably, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol showed activity against A. niger. nih.gov

Interactive Data Table: Antifungal Activity of Selected this compound Analogs.

| Compound | Target Fungi | Activity (MIC in µg/mL) | Reference |

| (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol (erythro enantiomers) | C. neoformans | 1 | nih.govnih.gov |

| (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol (erythro enantiomers) | C. albicans | 4 | nih.govnih.gov |

| (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol (threo enantiomers) | C. neoformans | 2 | nih.govnih.gov |

| (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol (threo enantiomers) | C. albicans | 8 | nih.govnih.gov |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | A. niger | 47.5 | nih.gov |

Exploration of Other Potential Biological Activities (e.g., anticancer, anti-inflammatory, antiviral)

Beyond their antimicrobial effects, derivatives of this compound have shown promise in other therapeutic areas, including cancer and inflammation research.

Several studies have highlighted the anticancer potential of compounds containing the 2-chloro-5-methylphenyl moiety or similar chlorinated aromatic structures. mdpi.comnih.gov For example, new N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines were synthesized and showed high cytotoxic activity against breast (MCF-7) and colon (HCT-116) cancer cell lines. mdpi.com Similarly, halogenated benzofuran (B130515) derivatives, which share structural similarities, have demonstrated significant anticancer activity. nih.gov The introduction of halogens like chlorine into the benzofuran ring has been shown to enhance this activity. nih.gov

Schiff bases, a class of compounds that can be derived from this compound precursors, have also been investigated for their anticancer and anti-inflammatory activities. researchgate.net

While specific antiviral studies on this compound itself are limited, research on related analogs provides some insights. For instance, analogs of 5-methoxymethyl-2'-deoxycytidine have been synthesized and evaluated for their anti-herpes simplex virus-1 (HSV-1) activity. nih.gov This suggests that modification of the core structure can lead to antiviral properties.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective analogs. For derivatives of this compound, several key structural features have been identified as important for their antimicrobial and other biological activities.

The presence and position of the chlorine atom on the phenyl ring are significant factors. dtic.mil Chlorinated compounds often exhibit enhanced biological activities. researchgate.net In many cases, the lipophilic character of the molecule, which can be influenced by halogenation, is a primary factor for antimicrobial action. dtic.mil

For Schiff base derivatives, the azomethine group (-C=N-) is considered a crucial pharmacophore for antibacterial activity. nih.gov The nature of the substituent on the imino nitrogen also plays a role in determining the compound's efficacy. nih.gov

In the case of oxazolidinone antibiotics, a related class of compounds, the stereochemistry at the C-5 position of the oxazolidinone ring is critical for antibacterial activity, with the S-configuration being the active form. kcl.ac.uk Furthermore, the presence of an aromatic ring attached to the nitrogen of the oxazolidinone is important for activity. kcl.ac.uk

Mechanistic Studies of Biological Action

Understanding the mechanism of action is fundamental to the development of new therapeutic agents. For substituted benzyl (B1604629) alcohols and their derivatives, several mechanisms have been proposed for their biological effects.

The antimicrobial activity of benzyl alcohol is thought to involve the disruption of the microbial cell membrane's integrity, leading to cell lysis and death. patsnap.com This mechanism is a common mode of action for many antimicrobial agents.

In the context of antiparasitic activity, such as against head lice, benzyl alcohol inhibits the closure of their respiratory spiracles. This allows the vehicle of the formulation to obstruct the spiracles, ultimately causing asphyxiation of the lice. drugbank.com

For other biological activities, the mechanism can be more complex and target-specific. For example, some anticancer agents work by inhibiting specific enzymes or signaling pathways involved in tumor growth. While the precise mechanisms for many this compound derivatives are still under investigation, it is likely that their actions are multifactorial, depending on the specific derivative and the biological system being studied.

Metabolic Pathways and Biotransformation of 2 Chloro 5 Methylphenyl Methanol

In Vitro and In Vivo Metabolic Studies of (2-Chloro-5-methylphenyl)methanol

Although direct experimental data for this compound is absent, in vitro and in vivo studies on analogous compounds provide a strong basis for predicting its metabolic fate. In vitro experiments, typically utilizing liver microsomes, cytosol, or hepatocytes, are instrumental in identifying the primary metabolic reactions and the enzymes involved. For aromatic alcohols, these studies consistently show oxidation of the benzylic alcohol. nih.govnih.gov

In vivo studies in animal models, which examine metabolites in urine, feces, and blood, would likely confirm the metabolic pathways observed in vitro. For instance, studies on benzyl (B1604629) alcohol show its rapid oxidation to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine. hmdb.cawikipedia.org A similar pathway can be anticipated for this compound, leading to the formation of 2-chloro-5-methylbenzoic acid and its subsequent conjugates.

Table 1: Predicted Metabolic Reactions for this compound Based on Studies of Analogous Compounds

| Metabolic Reaction | Description | Commonly Observed in |

| Oxidation of Alcohol | The primary benzylic alcohol is oxidized first to an aldehyde and then to a carboxylic acid. | Benzyl alcohol, Substituted benzyl alcohols nih.govnih.gov |

| Aromatic Hydroxylation | Introduction of a hydroxyl group onto the aromatic ring. | Aromatic compounds metabolized by Cytochrome P450 enzymes. |

| Conjugation | The resulting carboxylic acid or hydroxylated metabolites can be conjugated with molecules like glycine or glucuronic acid to increase water solubility and facilitate excretion. | Benzyl alcohol, various xenobiotics. |

Identification and Characterization of Metabolites of this compound

Based on the metabolism of related compounds, the principal metabolites of this compound are expected to be the products of the sequential oxidation of the methanol (B129727) group.

The primary metabolite would be 2-Chloro-5-methylbenzaldehyde (B3000574) , formed through the initial oxidation of the alcohol. This aldehyde is likely a transient intermediate that is rapidly further oxidized to the more stable carboxylic acid.

The major metabolite anticipated to be found in biological systems is 2-Chloro-5-methylbenzoic acid . This is consistent with the metabolism of benzyl alcohol, which is predominantly converted to benzoic acid. hmdb.ca

Further metabolism could involve hydroxylation of the aromatic ring at positions not occupied by the chloro or methyl groups, leading to the formation of phenolic derivatives. These hydroxylated metabolites, along with the carboxylic acid, would likely undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their elimination from the body.

Table 2: Predicted Metabolites of this compound

| Parent Compound | Predicted Metabolite | Metabolic Step |

| This compound | 2-Chloro-5-methylbenzaldehyde | Primary Oxidation |

| 2-Chloro-5-methylbenzaldehyde | 2-Chloro-5-methylbenzoic acid | Secondary Oxidation |

| This compound | Hydroxylated derivatives | Aromatic Hydroxylation |

| 2-Chloro-5-methylbenzoic acid | Glycine or glucuronide conjugates | Conjugation |

Investigation of Bioactivation and Detoxification Mechanisms

The primary metabolic pathway for this compound, leading to the formation of 2-chloro-5-methylbenzoic acid and its conjugates, is considered a detoxification pathway. This process increases the polarity and water solubility of the compound, thereby promoting its excretion and reducing the potential for accumulation and toxicity.

Bioactivation, the process by which a less reactive compound is converted into a more reactive and potentially toxic metabolite, is less likely for this compound based on the metabolism of similar structures. However, the initial oxidation product, 2-Chloro-5-methylbenzaldehyde, as an aldehyde, could potentially be reactive towards cellular macromolecules. Fortunately, the efficient conversion of aldehydes to carboxylic acids by aldehyde dehydrogenases generally limits their intracellular concentrations and potential for toxicity. nih.gov

The involvement of cytochrome P450 enzymes in the metabolism could theoretically lead to the formation of reactive epoxide intermediates through aromatic oxidation, but this is generally a minor pathway for simple substituted benzyl alcohols.

Enzyme Systems Involved in the Biotransformation of this compound

The biotransformation of this compound is expected to be carried out by two main classes of enzymes:

Alcohol Dehydrogenases (ADHs) and Aldehyde Dehydrogenases (ALDHs): These are the primary enzymes responsible for the sequential oxidation of the benzylic alcohol. ADHs catalyze the initial conversion of this compound to 2-Chloro-5-methylbenzaldehyde. nih.govnih.gov Subsequently, ALDHs rapidly oxidize the aldehyde to 2-Chloro-5-methylbenzoic acid. nih.gov These enzymes are predominantly located in the liver.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, also abundant in the liver, can also contribute to the oxidation of the alcohol group. nih.govresearchgate.net Furthermore, CYPs would be the primary enzymes responsible for any hydroxylation of the aromatic ring. Specific isoforms of CYP enzymes have been shown to metabolize benzyl alcohol and its derivatives. nih.govnih.gov

Table 3: Enzyme Systems Implicated in the Metabolism of this compound

| Enzyme System | Role in Metabolism | Location |

| Alcohol Dehydrogenase (ADH) | Oxidation of the alcohol to an aldehyde. wikipedia.orgnih.gov | Liver, Cytosol |

| Aldehyde Dehydrogenase (ALDH) | Oxidation of the aldehyde to a carboxylic acid. nih.gov | Liver, Mitochondria |

| Cytochrome P450 (CYP) | Oxidation of the alcohol and aromatic hydroxylation. nih.govresearchgate.net | Liver, Endoplasmic Reticulum |

Future Research Directions and Perspectives for 2 Chloro 5 Methylphenyl Methanol

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the accessibility and industrial viability of (2-Chloro-5-methylphenyl)methanol. Current synthetic approaches are not extensively documented in publicly available literature, indicating a significant research gap. Future investigations should focus on pioneering novel synthetic methodologies that offer improvements in yield, purity, cost-effectiveness, and environmental footprint.

Key areas for exploration include:

Advanced Catalytic Systems: Investigating the use of novel catalysts, such as metal-organic frameworks (MOFs), nanoparticles, or enzymatic catalysts, for the selective synthesis of this compound could lead to milder reaction conditions and higher efficiency.

Flow Chemistry Approaches: The implementation of continuous flow synthesis could offer enhanced control over reaction parameters, leading to improved yields and safety profiles compared to traditional batch processes.

Green Chemistry Principles: Research into synthetic pathways that utilize greener solvents, reduce waste generation, and employ renewable starting materials would align with the growing demand for sustainable chemical manufacturing.

A comparative analysis of potential future synthetic methods is presented in Table 1.

Table 1: Prospective Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Advanced Catalysis | Higher selectivity, milder reaction conditions, catalyst recyclability. | Development of novel catalysts specific for the target molecule. |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability. | Optimization of flow reactor conditions for continuous production. |

Discovery of Unprecedented Applications in Materials Science or Catalysis

The unique structural features of this compound, including the presence of a chlorine atom, a methyl group, and a hydroxyl group on the phenyl ring, suggest its potential as a versatile building block in materials science and catalysis. However, its applications in these fields remain largely unexplored.

Future research should be directed towards:

Polymer Chemistry: Investigating the use of this compound as a monomer or modifying agent in the synthesis of novel polymers. The chlorine and methyl substituents could impart unique properties such as flame retardancy, thermal stability, or altered solubility to the resulting materials.

Ligand Synthesis for Catalysis: The compound could serve as a precursor for the synthesis of novel ligands for transition metal catalysts. The electronic and steric properties of the phenyl ring, influenced by the chloro and methyl groups, could lead to catalysts with unique reactivity and selectivity in various organic transformations.

Functional Materials: Exploring its potential in the development of functional materials such as liquid crystals, organic light-emitting diodes (OLEDs), or sensors, where the specific substitution pattern could influence the material's properties.

Advanced Computational Modeling for Predictive Research and Drug Design

Computational modeling offers a powerful tool to predict the properties and potential applications of this compound, thereby guiding experimental research and accelerating discovery. To date, there is a lack of comprehensive computational studies on this specific molecule.

Future computational research should focus on:

Quantum Chemical Calculations: Employing density functional theory (DFT) and other quantum chemical methods to predict its geometric, electronic, and spectroscopic properties. This can provide insights into its reactivity and potential interactions with other molecules.

Molecular Docking and Dynamics Simulations: In the context of drug design, computational screening of this compound and its derivatives against various biological targets could identify potential therapeutic applications. Molecular dynamics simulations can further elucidate the binding mechanisms and stability of ligand-receptor complexes.

Predictive Modeling of Material Properties: Computational tools can be used to predict the properties of polymers or other materials derived from this compound, aiding in the rational design of new materials with desired characteristics.

Comprehensive Pharmacological Profiling and Target Identification for New Therapeutic Applications

The pharmacological potential of this compound is currently unknown. A systematic and comprehensive pharmacological profiling is essential to uncover any potential therapeutic applications.

A strategic approach to this research would involve:

Broad-Spectrum Screening: Initial high-throughput screening against a diverse range of biological targets, including enzymes, receptors, and ion channels, to identify any preliminary "hits."

Lead Optimization: For any identified activities, medicinal chemistry efforts can be employed to synthesize derivatives of this compound to improve potency, selectivity, and pharmacokinetic properties.

Target Identification and Mechanism of Action Studies: Once a promising lead compound is identified, further studies will be necessary to determine its precise molecular target and elucidate its mechanism of action.

Q & A

Q. What synthetic routes are recommended for (2-Chloro-5-methylphenyl)methanol, and how can purity be ensured during synthesis?

The compound can be synthesized via reactions involving intermediates like (2-chloro-5-methylphenyl)glycidic ether, as described in glycidol-amine coupling reactions. For example, heating (2-chloro-5-methylphenyl)glycidic ether with t-butylamine in ethanol under reflux conditions, followed by solvent removal, extraction with benzene, and salt formation with HCl . Critical purification steps include recrystallization from polar solvents (e.g., ethanol-water mixtures) or column chromatography using silica gel with gradient elution. Purity should be confirmed via melting point analysis and thin-layer chromatography (TLC).

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is critical for confirming the structure, particularly the hydroxymethyl (-CH₂OH) and chloro-substituted aromatic signals. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹). Mass spectrometry (MS) confirms molecular weight via molecular ion peaks. Cross-referencing data with databases like NIST Chemistry WebBook ensures accuracy . For example, discrepancies in aromatic proton splitting patterns may indicate isomerization or impurities.

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during validation?

Single-crystal X-ray diffraction data can be refined using SHELXL for small-molecule refinement. Key steps include:

- Inputting HKL-5 formatted intensity data.

- Defining atomic positions via Patterson methods (SHELXS/D) .

- Addressing challenges like twinning or disorder using the TWIN/BASF commands . Validation tools like PLATON or checkCIF identify geometric outliers (e.g., bond angle deviations > 5°). ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?

- Isomer Analysis: Compare experimental NMR shifts with density functional theory (DFT)-predicted shifts for regioisomers (e.g., 4-chloro vs. 5-methyl substitution).

- Multi-Technique Cross-Validation: Use HPLC-MS to detect trace impurities or degradation products not modeled computationally .

- Database Reconciliation: Cross-check with NIST data for known artifacts (e.g., solvent peaks in IR) . Contradictions may arise from dynamic effects (e.g., rotational barriers in NOESY spectra) .

Q. How can environmental degradation pathways of this compound be studied using HPLC and related techniques?

- Controlled Systems: Introduce the compound into aqueous or soil matrices under varying pH/temperature.

- Breakdown Monitoring: Use HPLC-PDA/MS to track parent compound depletion and metabolite formation (e.g., chlorinated phenols).

- Kinetic Modeling: Calculate half-life (t₁/₂) using first-order decay models. Isotopic labeling (e.g., ¹³C) enhances detection sensitivity .

Q. What methodologies study enzyme interactions involving this compound in metabolic pathways?

- Enzyme Kinetics: Measure Km and Vmax using spectrophotometry for oxidoreductases (e.g., alcohol dehydrogenases).

- Molecular Docking: Simulate binding modes with AutoDock Vina, focusing on the hydroxymethyl group’s interaction with catalytic residues.

- Metabolite Profiling: LC-MS/MS identifies phase I/II metabolites (e.g., glucuronidated or sulfated derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.